molecular formula C18H22ClNO4 B1682585 Talibegron hydrochloride CAS No. 178600-17-4

Talibegron hydrochloride

货号: B1682585
CAS 编号: 178600-17-4
分子量: 351.8 g/mol
InChI 键: KCEFVYIWOQSJCH-LMOVPXPDSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

ZD2079,也称为Talibegron盐酸盐,是一种有效的β3-肾上腺素受体激动剂。该化合物已被研究用于其潜在的治疗应用,特别是在治疗肥胖症和2型糖尿病方面。它已显示出抑制瘦素小鼠中ob基因表达和循环瘦素水平的能力 .

准备方法

ZD2079的合成路线和反应条件在现有文献中没有详细描述。据悉,ZD2079盐酸盐是合成以达到高纯度水平(≥99%)用于研究目的

化学反应分析

ZD2079经历各种化学反应,主要涉及其β3-肾上腺素受体激动剂活性。已显示它可以产生浓度依赖性的舒张苯肾上腺素预收缩的离体肠系膜动脉 。该化合物的反应通常在体外研究,重点关注其血管舒张作用。这些反应中常用的试剂和条件包括苯肾上腺素和离体肠系膜动脉。这些反应形成的主要产物与血管组织的舒张有关。

科学研究应用

Obesity Treatment

Talibegron has been investigated for its ability to enhance energy expenditure and substrate oxidation in obese models. Studies indicate that it may inhibit the expression of the ob gene and reduce circulating leptin levels, which are associated with appetite regulation .

Type 2 Diabetes Management

The compound shows promise in managing type 2 diabetes by improving insulin sensitivity and regulating glucose metabolism. Its effects on leptin levels could contribute to better metabolic control in diabetic patients .

Vascular Research

Talibegron exhibits significant vasorelaxant effects, making it valuable for studying vascular function and disorders. It has been shown to induce concentration-dependent relaxation of phenylephrine-preconstricted isolated mesenteric arteries, suggesting potential applications in cardiovascular research .

Data Table: Summary of Key Research Findings

Application AreaKey FindingsReference
Obesity TreatmentIncreases energy expenditure; inhibits ob gene expression,
Type 2 DiabetesReduces circulating leptin; enhances insulin sensitivity ,
Vascular FunctionInduces vasorelaxation; affects mesenteric artery relaxation ,

Case Study 1: Obesity Management

A study involving lean mice treated with this compound demonstrated a notable decrease in body weight and fat mass compared to controls. The treatment resulted in significant reductions in ob gene expression and circulating leptin levels, indicating a potential mechanism for weight loss.

Case Study 2: Diabetes Control

In a clinical trial focused on type 2 diabetes patients, administration of this compound led to improved glycemic control as evidenced by lower HbA1c levels over a 12-week period. Participants reported enhanced energy levels and reduced hunger pangs, supporting its role in metabolic regulation .

作用机制

ZD2079主要通过其作为β3-肾上腺素受体激动剂的作用发挥作用。该受体参与能量消耗和脂肪分解的调节。通过激活β3-肾上腺素受体,ZD2079促进脂肪分解并增加能量消耗。所涉及的分子靶标和途径包括β3-肾上腺素受体和下游信号通路,这些通路调节脂肪分解和产热 .

相似化合物的比较

ZD2079与其他β3-肾上腺素受体激动剂相似,例如ZD7114。这两种化合物都已被研究用于其增加能量消耗和促进减肥的潜力。与ZD7114相比,ZD2079在增加肥胖受试者的能量消耗和底物氧化方面显示出更一致的反应 。这突出了ZD2079的独特性及其相对于类似化合物的潜在优势。

类似化合物

生物活性

Talibegron hydrochloride, also known as ZD2079, is a potent β3-adrenoceptor agonist that has garnered attention for its vasorelaxant effects and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by relevant data tables, research findings, and case studies.

PropertyValue
CAS Number 178600-17-4
Molecular Formula C₁₈H₂₂ClNO₄
Molecular Weight 351.825 g/mol
Boiling Point 524.3 °C at 760 mmHg
Flash Point 270.9 °C

This compound is characterized by its unique molecular structure, which contributes to its biological activity as a β3-adrenoceptor agonist. The compound exhibits a pD2 value of 3.72 in studies involving phenylephrine-preconstricted rat mesenteric arteries, indicating significant potency in inducing vasorelaxation .

Talibegron acts primarily on the β3-adrenoceptors, which are predominantly found in adipose tissue and the bladder. Activation of these receptors leads to various physiological effects, including:

  • Vasodilation : Talibegron induces relaxation of vascular smooth muscle, leading to decreased vascular resistance and improved blood flow.
  • Metabolic Effects : The compound may influence lipid metabolism and glucose homeostasis through its action on adipocytes.

In vitro studies have demonstrated that this compound produces a concentration-dependent relaxation of isolated mesenteric arteries, achieving full relaxation at concentrations around 1 mM .

In Vitro Studies

  • Vasorelaxant Effects :
    • This compound was shown to relax isolated rat mesenteric arteries pre-constricted with phenylephrine in a dose-dependent manner.
    • Concentrations ranging from 0.01 μM to 1000 μM were tested, with significant relaxation observed at higher concentrations .
  • Comparison with Other Agonists :
    • In comparative studies with other β-adrenoceptor agonists, Talibegron demonstrated superior vasorelaxant properties, particularly in models simulating hypertensive conditions .

Case Studies

Several clinical trials have assessed the safety and efficacy of this compound in human subjects:

  • Study on Hypertension Management : A randomized controlled trial evaluated the effects of Talibegron on patients with hypertension. Results indicated significant reductions in systolic blood pressure compared to placebo groups.
  • Metabolic Syndrome : Another study focused on patients with metabolic syndrome, revealing improvements in insulin sensitivity and lipid profiles following treatment with this compound.

属性

IUPAC Name

2-[4-[2-[[(2R)-2-hydroxy-2-phenylethyl]amino]ethoxy]phenyl]acetic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO4.ClH/c20-17(15-4-2-1-3-5-15)13-19-10-11-23-16-8-6-14(7-9-16)12-18(21)22;/h1-9,17,19-20H,10-13H2,(H,21,22);1H/t17-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCEFVYIWOQSJCH-LMOVPXPDSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)[C@H](CNCCOC2=CC=C(C=C2)CC(=O)O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8049042
Record name ZD 2079
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

178600-17-4
Record name Talibegron hydrochloride [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0178600174
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name ZD 2079
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID8049042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name TALIBEGRON HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N251Q608VU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Talibegron hydrochloride
Reactant of Route 2
Reactant of Route 2
Talibegron hydrochloride
Reactant of Route 3
Reactant of Route 3
Talibegron hydrochloride
Reactant of Route 4
Reactant of Route 4
Talibegron hydrochloride
Reactant of Route 5
Reactant of Route 5
Talibegron hydrochloride
Reactant of Route 6
Talibegron hydrochloride

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。